molecular formula C4H8S B12123882 3-Butene-1-thiol

3-Butene-1-thiol

Cat. No.: B12123882
M. Wt: 88.17 g/mol
InChI Key: MMALMXBEMBYJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butene-1-thiol is an organosulfur compound with the molecular formula C4H8S. It is characterized by the presence of a thiol group (-SH) attached to a butene chain. This compound is known for its strong and unpleasant odor, often described as skunk-like.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butene-1-thiol can be synthesized through the reaction of butene with hydrogen sulfide in the presence of a catalyst. Another method involves the use of thiourea as a nucleophile in the preparation of thiols from alkyl halides. The reaction occurs by displacement of the halide ion to yield an intermediate alkyl isothiourea salt, which is then hydrolyzed by subsequent reaction with aqueous base .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of butene with hydrogen sulfide under controlled conditions. The process typically involves the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Butene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Butene-1-thiol involves its ability to undergo thiol-disulfide exchange reactions. This interconversion is essential in various biological processes, including the formation of disulfide bridges in proteins, which help define their structure and function. The thiol group can also participate in redox reactions, contributing to cellular defense mechanisms against oxidative stress .

Comparison with Similar Compounds

Uniqueness: 3-Butene-1-thiol is unique due to its specific structure and the presence of the thiol group at the terminal position of the butene chain. This structural feature influences its reactivity and the types of reactions it undergoes, distinguishing it from other similar thiols .

Properties

Molecular Formula

C4H8S

Molecular Weight

88.17 g/mol

IUPAC Name

but-3-ene-1-thiol

InChI

InChI=1S/C4H8S/c1-2-3-4-5/h2,5H,1,3-4H2

InChI Key

MMALMXBEMBYJSC-UHFFFAOYSA-N

Canonical SMILES

C=CCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.